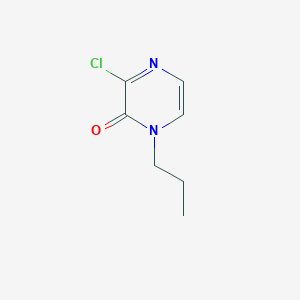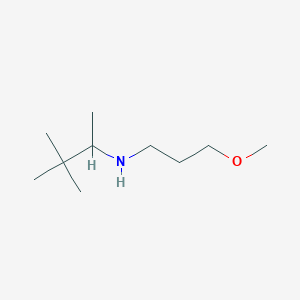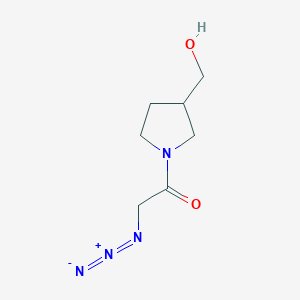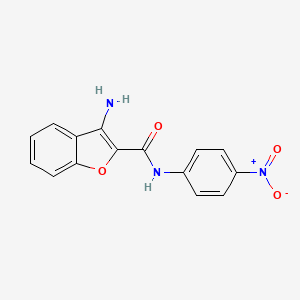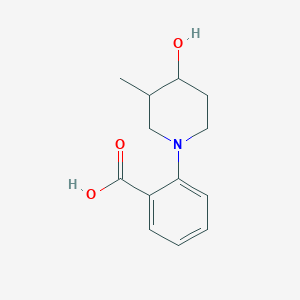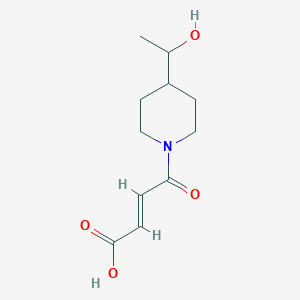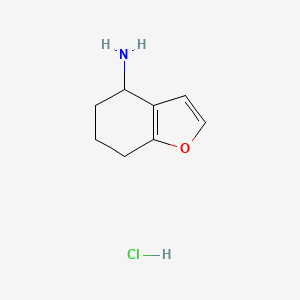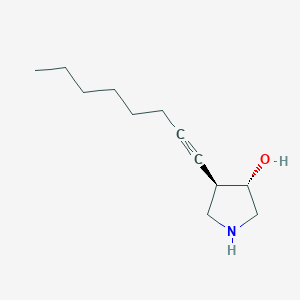
(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol, also known as (3S,4R)-4-octyn-1-ylpyrrolidin-3-ol, is a synthetic compound with a wide range of applications in science and medicine. It is a cyclic compound with a molecular formula C8H15NO, and is a derivative of the pyrrolidin-3-ol family. This compound has been found to have various biochemical and physiological effects, and is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline: Enhanced Anion Binding
Fluorinated derivatives of pyrroles, such as those used in the synthesis of octamethyloctafluorocalix[4]pyrrole and 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline, have shown significantly increased affinity for anions like fluoride, chloride, and dihydrogen phosphate. This enhanced affinity, particularly for dihydrogen phosphate, facilitates their use as naked-eye sensors for phosphate anions, illustrating the potential for pyrrolidine derivatives in sensor technology (Anzenbacher et al., 2000).
Asymmetric Catalysis with Pyrrolidine Derivatives
Pyrrolidine derivatives, such as those involved in catalyzing asymmetric Michael addition reactions, highlight the significance of pyrrolidines in asymmetric synthesis. The study on NMR assignment for a new chiral organocatalyst based on pyrrolidine underscores their utility in exploring catalytic mechanisms and enhancing enantioselectivities in chemical reactions (Cui Yan-fang, 2008).
Intercalating Nucleic Acids (INAs) with Pyrrolidine Derivatives
The synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and its incorporation into oligodeoxynucleotides to form INAs demonstrates the potential of pyrrolidine derivatives in nucleic acid research. These compounds can induce slight destabilization in INA-DNA duplexes while significantly destabilizing INA-RNA duplexes, suggesting their role in studying nucleic acid interactions and stability (Filichev & Pedersen, 2003).
Spectroscopic Study of Pyrrolidine Derivatives
The investigation of 3-methyl-3-azabicyclo[3.2.1]octan-8α-ols offers insights into the structural and conformational properties of pyrrolidine derivatives. Such studies are crucial for the development of pharmacologically active compounds, providing foundational knowledge for the design and synthesis of new drugs (Iriepa et al., 2001).
Electropolymerization of Pyrrolidine Derivatives
Research on conducting polymers derived from pyrrolidine-based monomers, such as those involving electropolymerization, demonstrates the applicability of pyrrolidine derivatives in creating materials with unique electrical properties. This has implications for the development of advanced materials for electronics and nanotechnology (Sotzing et al., 1996).
Eigenschaften
IUPAC Name |
(3S,4R)-4-oct-1-ynylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-11-9-13-10-12(11)14/h11-14H,2-6,9-10H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYRMBTWYKFSSA-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC#C[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(oct-1-yn-1-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazin-3-amine](/img/structure/B1531730.png)
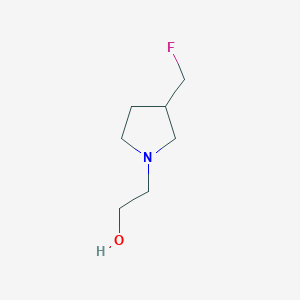
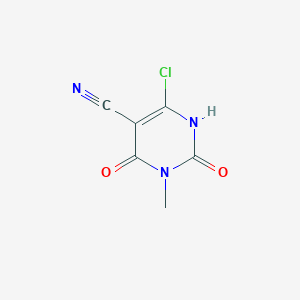


![1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1531735.png)
